molecular formula C10H10N4O2 B11792963 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11792963
M. Wt: 218.21 g/mol
InChI Key: XPVFXLKASLHZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a pyridine ring with a triazole ring

Preparation Methods

The synthesis of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and ethyl acetoacetate as the primary starting materials.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the triazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring but differ in the fused heterocyclic structure.

    Pyrazolo[3,4-b]pyridines: These compounds also contain a pyridine ring but have a different arrangement of nitrogen atoms in the heterocyclic ring.

The uniqueness of this compound lies in its specific combination of pyridine and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

XPVFXLKASLHZME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.